Ethyl 2-(methylamino)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(methylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5-10-8(9-2)11-6/h4-5H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZGPHZJXHUBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an ethyl ester and a methylamino group. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 168.15 g/mol. The unique structural characteristics contribute to its reactivity and biological activity, making it a valuable compound in pharmacological research.
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes. Common methods include:
- Condensation Reactions : Reaction of ethyl 2-chloro-3-oxobutanoate with methylamine.
- Cyclization : Cyclization of appropriate precursors under acidic or basic conditions.
- Nucleophilic Substitution : Utilizing nucleophilic agents to introduce the methylamino group into the pyrimidine structure.
Biological Activity
This compound exhibits significant biological activities, particularly in the following areas:
1. Inhibition of Transcription Factors
Research indicates that this compound can inhibit transcription factors such as AP-1 and NF-κB, which are critical in regulating gene expression related to inflammation and cancer pathways. In vitro studies have shown that it effectively reduces the transcriptional activation in Jurkat T cells, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Properties
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth .
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects by inhibiting the activity of inflammatory mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It modulates receptor activity related to cell signaling pathways, influencing cellular responses to external stimuli.
Case Studies and Research Findings
A selection of studies highlights the compound's efficacy and potential applications:
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential future studies could focus on:
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.
- Clinical Trials : Assessing the compound's effectiveness in clinical settings for treating inflammatory diseases and cancer.
Comparison with Similar Compounds
Ethyl 4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2)
- Structural Features: Substituted with a methylthio (-SMe) group at position 2 and a 4-methoxybenzylamino group at position 4.
- Similarity Score : 0.89 (structural similarity to the target compound) .
- Key Differences: The methylthio group is less polar than the methylamino group, reducing hydrogen-bonding capacity.
- Applications : Likely used in drug discovery for its tunable electronic properties and stability.
Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4)
- Structural Features: Amino (-NH2) group at position 4 and methylthio (-SMe) at position 2.
- Molecular Weight : 227.28 g/mol .
- Methylthio vs. methylamino: Sulfur’s lower electronegativity alters electronic distribution on the pyrimidine ring.
- Applications: A building block in synthesizing antiviral or anticancer agents due to its reactive amino group .
Ethyl 2-Hydroxy-6-methylpyrimidine-4-carboxylate (CAS 264606-77-1)
Ethyl 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1260585-14-5)
- Structural Features: Trifluoromethyl (-CF3) at position 2 and amino (-NH2) at position 6.
- Key Differences :
- Applications : Useful in fluorinated drug candidates for enhanced pharmacokinetic properties.
Comparative Analysis Table
Research Findings and Trends
- Electronic Effects: Methylamino groups enhance nucleophilic reactivity at position 2 compared to methylthio or hydroxyl groups, making the target compound more versatile in coupling reactions .
- Solubility: Hydroxyl and amino substituents improve aqueous solubility, whereas methylthio and trifluoromethyl groups favor lipid solubility .
- Stability : Ester-containing compounds like Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate require controlled storage to prevent hydrolysis, a consideration for industrial scale-up .
Preparation Methods
Synthesis of 4-Hydroxypyrimidines
One approach involves the preparation of 4-hydroxypyrimidines from 3-amino-2-unsaturated carboxylates and carboxylic acid amides. The 4-hydroxypyrimidine is also known as a 4-pyrimidone or 4-pyrimidinol. The general reaction scheme involves reacting a β-ketoester with an amidine or by reacting a β-ketoester and thiourea with each other, followed by desulfurization of the resulting product by use of Raney nickel.
Preparation of 2-Methyl-4-amino-5-aminomethylpyrimidine
Another patent discusses an improved process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine (AMP), a central intermediate in the synthesis of vitamin B1 (thiamine). The process involves converting 5-alkoxymethylpyrimidines directly into AMP by reaction with ammonia in the presence of catalysts. The reaction is typically carried out in an inert organic solvent or in ammonia itself, in a temperature range of about 50-400° C, preferably about 180-350° C, and particularly preferably in a range of 210-300° C. Catalysts such as Lewis or Bronsted acids, preferably Lewis-acid oxidic compounds of the elements of groups IVA and IIIB, particularly preferably Aluminum oxide \$$Al2O3\$$, are used.
Synthetic Considerations
Based on the information, here are some potential strategies for synthesizing Ethyl 2-(methylamino)pyrimidine-4-carboxylate:
- From a 4-Hydroxypyrimidine Precursor: Starting with a suitably substituted 4-hydroxypyrimidine, perform chlorination to convert the hydroxyl group to a leaving group, followed by nucleophilic substitution with methylamine. Finally, esterify the carboxylic acid at position 4 to obtain the target compound.
- Using a β-Ketoester and Amidine/Thiourea: React a β-ketoester with methylamidine or thiourea, followed by desulfurization if thiourea is used, to form the pyrimidine ring. Introduce the ethyl ester at position 4 through appropriate synthetic manipulations.
- Modifying 2-Methyl-4-amino-5-aminomethylpyrimidine (AMP): Although AMP has a different substitution pattern, its synthesis involves reactions with ammonia and catalysts, which may provide insight into introducing the methylamino group at the 2-position of the pyrimidine ring. Further modifications would be needed to introduce the ester group at the 4-position and remove the aminomethyl group at the 5-position.
Additional Resources
To find more specific preparation methods, refer to these sources:
- "The chemistry of heterocyclic compounds, The Pyrimidines" by D. J. Brown (1962)
- "The chemistry of heterocyclic compounds, The Pyrimidines Supplement I" by D. J. Brown (1970)
- "The chemistry of heterocyclic compounds, The Pyrimidines Supplement II" by D. J. Brown (1985)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
